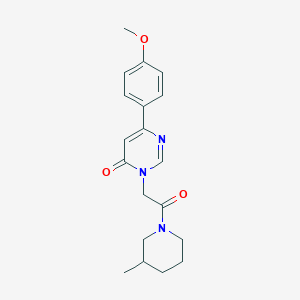

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(4-methoxyphenyl)-3-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-14-4-3-9-21(11-14)19(24)12-22-13-20-17(10-18(22)23)15-5-7-16(25-2)8-6-15/h5-8,10,13-14H,3-4,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMLBKZJTIJDHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the pyrimidinone core.

Attachment of the Methylpiperidinyl Group: The final step involves the alkylation of the pyrimidinone core with a methylpiperidinyl derivative, typically using a strong base such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents on the aromatic ring or the pyrimidinone core are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Compounds such as 8-(4-(2-(4-(4-methoxyphenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one () share a fused pyridine-pyrimidinone core.

Benzothieno-Pyrimidinones

Derivatives like 3-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () incorporate a benzothiophene ring, increasing molecular rigidity.

Substituent Modifications

Position 6 Substituents

Position 3 Substituents

- 2-(3-Methylpiperidin-1-yl)-2-oxoethyl (Target Compound): The piperidinyl group introduces a basic nitrogen, which may enhance blood-brain barrier penetration. Similar piperidine-containing compounds show improved pharmacokinetic profiles in CNS-targeted drugs .

- Thioether Linkers (): Analogs like 6-((4-methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one () use sulfur-based linkers, which can increase metabolic susceptibility compared to the oxoethyl group in the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Predicted using Lipinski’s rules.

Biological Activity

6-(4-Methoxyphenyl)-3-(2-(3-methylpiperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : It has been shown to inhibit growth in certain bacterial strains, with potential applications in treating infections caused by resistant bacteria.

- Anticancer Properties : Early investigations indicate that the compound may induce apoptosis in cancer cells via modulation of signaling pathways related to cell survival and proliferation.

Antimicrobial Activity

A study evaluating a series of pyrimidine derivatives demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was found to be around 6.3 µM for one analog, suggesting a promising avenue for further development in tuberculosis treatment .

Anticancer Activity

Research published in a peer-reviewed journal highlighted the compound's potential as an anticancer agent. In vitro assays showed that it could inhibit the proliferation of various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, with IC50 values indicating effective concentrations for inducing cell death .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the efficacy of the compound against M. tuberculosis.

- Methodology : A series of analogs were synthesized and tested for antimicrobial activity.

- Results : The lead compound demonstrated an MIC value significantly lower than standard treatments, indicating a potential new therapeutic agent.

-

Case Study on Cancer Cell Lines :

- Objective : To assess the anticancer activity against breast and lung cancer cell lines.

- Methodology : Cell viability assays were performed using varying concentrations of the compound.

- Results : The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM for breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Table 1: Biological Activity Summary

Q & A

Q. What synthetic strategies are recommended for introducing the 3-methylpiperidin-1-yl-2-oxoethyl moiety into the pyrimidin-4(3H)-one scaffold?

Answer:

- Stepwise coupling : Use a two-step approach: (i) synthesize the 3-methylpiperidin-1-yl-2-oxoethyl fragment via nucleophilic substitution of 3-methylpiperidine with chloroacetyl chloride, and (ii) couple this fragment to the pyrimidinone core using a base (e.g., NaH) in anhydrous THF at 0–5°C to minimize side reactions .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate intermediates, followed by recrystallization from ethanol for final product purity .

Q. Which spectroscopic techniques are most effective for confirming the regiochemistry of substituents in this compound?

Answer:

- 1H/13C NMR : Analyze coupling patterns (e.g., methoxy singlet at δ ~3.8 ppm for 4-methoxyphenyl; piperidinyl protons as multiplet at δ ~1.2–2.8 ppm) .

- 2D NMR (HSQC, HMBC) : Confirm spatial proximity of the 3-methylpiperidinyl group to the pyrimidinone carbonyl (key HMBC correlations between C=O and adjacent protons) .

Advanced Research Questions

Q. How can crystallographic refinement resolve ambiguities in the molecular conformation of this compound?

Answer:

- SHELX refinement : Use SHELXL for high-resolution X-ray data (≤1.0 Å) to model thermal displacement parameters and hydrogen bonding. For disordered piperidinyl groups, apply PART and ISOR constraints to refine occupancy .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements and Mercury’s contact analysis for steric clashes .

Q. What computational approaches predict the compound’s binding affinity to kinase targets (e.g., PI3K or CDK inhibitors)?

Answer:

- Docking studies : Use AutoDock Vina with flexible ligand/rigid receptor settings. Parameterize the methoxyphenyl and piperidinyl groups with GAFF2 force fields.

- MD simulations : Validate docking poses with 100-ns simulations in GROMACS, analyzing RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Q. How should researchers address contradictions in biological activity data across enzymatic vs. cell-based assays?

Answer:

- Orthogonal validation : Pair enzymatic inhibition assays (e.g., fluorescence polarization) with cellular proliferation tests (e.g., MTT assay).

- Solubility checks : Pre-treat compounds with DMSO/PBS (≤0.1% v/v) to avoid aggregation artifacts. For discrepancies, perform SPR to measure direct target engagement .

Methodological Challenges

Q. What strategies mitigate low yields during the alkylation of the pyrimidinone nitrogen?

Answer:

Q. How can researchers differentiate between tautomeric forms of the pyrimidin-4(3H)-one core in solution?

Answer:

- Variable-temperature NMR : Monitor chemical shift changes of NH protons (e.g., δ 10–12 ppm) at 25°C vs. 60°C. Tautomerization is indicated by peak broadening or coalescence.

- Isotopic labeling : Synthesize 15N-labeled analogs and analyze via 15N-1H HMBC to track nitrogen environments .

Structural and Functional Insights

Q. What SAR trends are observed for analogs with modified methoxyphenyl or piperidinyl groups?

Answer:

Q. How does the compound’s logP influence blood-brain barrier permeability?

Answer:

- In silico prediction : Use MarvinSketch (ChemAxon) to calculate logP (estimated ~2.8).

- Experimental validation : Perform PAMPA-BBB assays; a logBB >0.3 indicates moderate permeability. Adjust substituents (e.g., replace methoxy with trifluoromethyl) to optimize CNS penetration .

Data Reproducibility

Q. What protocols ensure reproducibility in HPLC purity analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.